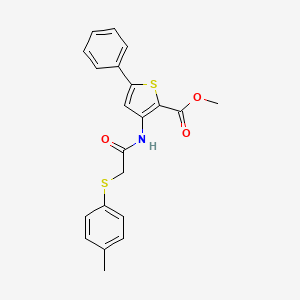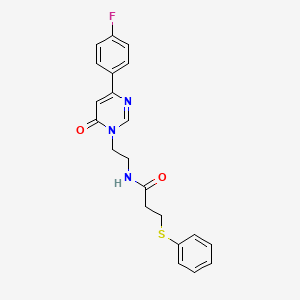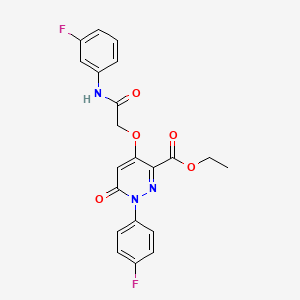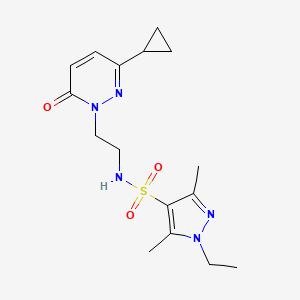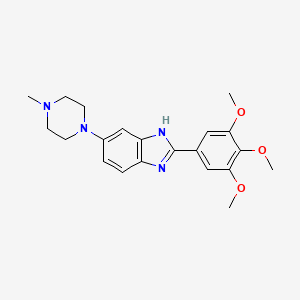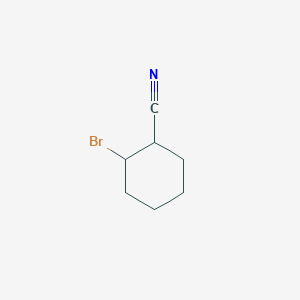
2-Bromocyclohexane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromocyclohexane-1-carbonitrile is a chemical compound with the molecular formula C7H10BrN . It has an average mass of 188.065 Da and a monoisotopic mass of 186.999649 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromocyclohexane-1-carbonitrile consists of a cyclohexane ring with a bromine atom and a carbonitrile group attached . The carbonitrile group consists of a carbon triple-bonded to a nitrogen.Physical And Chemical Properties Analysis
2-Bromocyclohexane-1-carbonitrile has a density of 1.4±0.1 g/cm3, a boiling point of 266.6±33.0 °C at 760 mmHg, and a flash point of 115.1±25.4 °C . It has a molar refractivity of 40.0±0.4 cm3, a polar surface area of 24 Å2, and a molar volume of 134.2±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Cyclization
A study by Yoon and Cho (2015) describes the palladium-catalyzed three-component cyclization of 2-bromocyclohex-1-enecarboxylic acids with carbon monoxide and arylhydrazines, leading to the formation of 2-anilinohydroisoindoline-1,3-diones. This process showcases the application of 2-bromocyclohexane-1-carbonitrile derivatives in synthesizing complex nitrogen-containing cycles, pivotal in pharmaceutical chemistry and material science. (Yoon & Cho, 2015)
Synthesis of Labeled Compounds
Alme and Law (1982) contributed to the field of radiopharmaceuticals by synthesizing 14C-labeled phencyclidine and its analogues from bromobenzene or cyclohexanone derivatives, highlighting the role of bromocyclohexane carbonitriles in creating labeled compounds for medical imaging and diagnostic purposes. (Alme & Law, 1982)
NMR Chemical Shifts in Rigid Molecules
Research by Abraham and Fisher (1986) on the substituent chemical shifts in NMR for carbonitriles in rigid molecules, including 2-norbornene and 1-adamantane carbonitrile, provides insights into the electronic effects and structural implications of substituents like bromocyclohexane carbonitrile in determining molecular conformation and reactivity. (Abraham & Fisher, 1986)
Radical Cyclization for Spiro Compounds
Sulsky et al. (1999) demonstrated the radical cyclization of 1-(2-bromophenylamino)cyclohexanecarbonitriles to produce spiro[2H-indole-2-cyclohexan]-3(1H)-imines. This study underscores the application in synthesizing spiro compounds, which are significant in drug discovery and organic materials research. (Sulsky et al., 1999)
Enantioselective Ring Cleavage
Joshi, Srebnik, and Brown (1988) reported the enantioselective ring cleavage of meso-epoxides with B-halodiisopinocampheylboranes, achieving moderate to excellent enantiomeric purity. Their work highlights the significance of bromocyclohexane derivatives in stereochemical manipulations, critical for asymmetric synthesis in organic chemistry. (Joshi, Srebnik, & Brown, 1988)
Safety And Hazards
While specific safety data for 2-Bromocyclohexane-1-carbonitrile is not available, similar compounds like Bromocyclohexane are classified as flammable liquids (Category 4), and pose short-term (acute) and long-term (chronic) aquatic hazards (Categories 2) . Precautions should be taken to avoid heat, sparks, open flames, and environmental release .
Eigenschaften
IUPAC Name |
2-bromocyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN/c8-7-4-2-1-3-6(7)5-9/h6-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIDFUZJSJVKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromocyclohexane-1-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

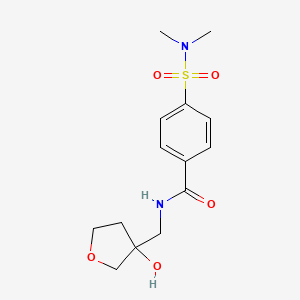
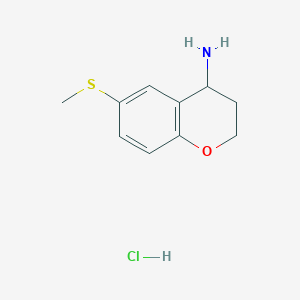
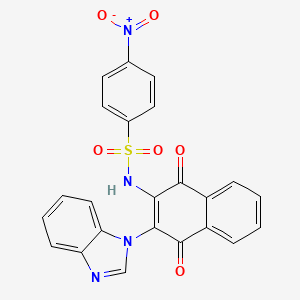
![2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B2962800.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B2962801.png)
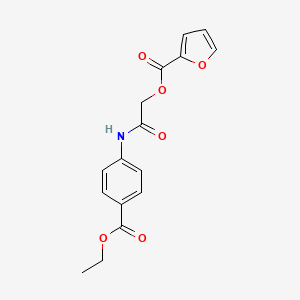
![ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2962803.png)
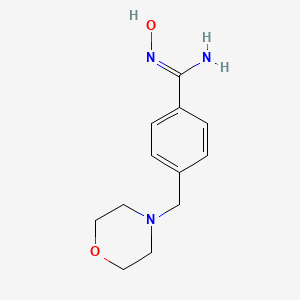
![2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2962806.png)
